Acetyl hydrogen phosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetyl hydrogen phosphate, also known as acetyl phosphate, is a chemical compound with the molecular formula . It is an acyl monophosphate and serves as the conjugate base of acetyl dihydrogen phosphate. This compound plays a significant role in various biochemical processes, particularly in the metabolism of microorganisms such as Escherichia coli . Acetyl hydrogen phosphate is notable for its ability to act as a phosphorylating agent, similar to adenosine triphosphate (ATP), making it crucial in energy transfer and metabolic pathways.

- Hydrolysis: The hydrolysis of acetyl hydrogen phosphate releases energy, quantified at approximately -41 kJ/mol. This reaction is significant as it can drive phosphorylation reactions, which are essential for various metabolic processes .

- Phosphorylation: Acetyl hydrogen phosphate can phosphorylate various substrates, including nucleotide precursors. For instance, it can convert ribose to ribose-5-phosphate and adenosine to adenosine monophosphate .

- Reactivity with Ions: The presence of metal ions such as magnesium can influence the stability and reactivity of acetyl hydrogen phosphate during hydrolysis and phosphorylation reactions .

In biological systems, acetyl hydrogen phosphate acts as an energy-rich compound that participates in metabolic reactions. It has been shown to phosphorylate substrates effectively, which is crucial for cellular processes such as energy metabolism and biosynthesis. Its ability to form bonds with nucleotides positions it as a key player in prebiotic chemistry and the origins of life, suggesting that it may have been involved in early metabolic pathways before the evolution of more complex molecules like ATP .

Acetyl hydrogen phosphate can be synthesized through various methods:

- Direct Phosphorylation: One common method involves the phosphorylation of acetic acid. This process typically requires specific conditions such as low pH to stabilize the product .

- Hydrothermal Conditions: Recent studies indicate that acetyl hydrogen phosphate can be synthesized under mild hydrothermal conditions from thioacetate, demonstrating its potential stability and reactivity in prebiotic environments .

- Catalytic Methods: The use of catalysts has been explored to enhance the yield and efficiency of acetyl hydrogen phosphate synthesis. Certain metal ions have been shown to affect both the rate of synthesis and the stability of the compound .

Acetyl hydrogen phosphate has several applications in both research and industrial settings:

- Biochemical Research: It is used extensively in studies related to energy metabolism and enzymatic reactions, particularly those involving phosphorylation mechanisms.

- Prebiotic Chemistry: Due to its proposed role in early metabolic processes, acetyl hydrogen phosphate is investigated for insights into the origins of life on Earth .

- Synthesis of Nucleotides: Its ability to phosphorylate nucleotide precursors makes it valuable for producing nucleotides in laboratory settings .

Research on acetyl hydrogen phosphate's interactions focuses on its reactivity with various biological substrates and ions:

- Phosphate Exchange Reactions: Studies have shown that acetyl hydrogen phosphate can engage in exchange reactions with inorganic phosphates, which are crucial for understanding its role in metabolic pathways .

- Enzymatic Reactions: The compound has been examined for its role as a substrate in enzymatic reactions, providing insights into energy coupling mechanisms within cells .

Acetyl hydrogen phosphate shares similarities with several other compounds, including:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Acetic Acid | Simple carboxylic acid; precursor to acetyl phosphate. | |

| Adenosine Triphosphate | Primary energy currency in cells; more complex than acetyl phosphate. | |

| Phosphoenolpyruvate | Key intermediate in glycolysis; involved in energy transfer. | |

| Glycerol 3-phosphate | Important in lipid metabolism; acts as a substrate for phosphorylation. |

Uniqueness of Acetyl Hydrogen Phosphate

What sets acetyl hydrogen phosphate apart from these compounds is its specific role as an acyl monophosphate that can readily participate in phosphorylation reactions under mild conditions. Its stability under certain environmental conditions makes it a candidate for studies related to prebiotic chemistry and early metabolic pathways, distinguishing it from other more complex or less stable phosphorylating agents.

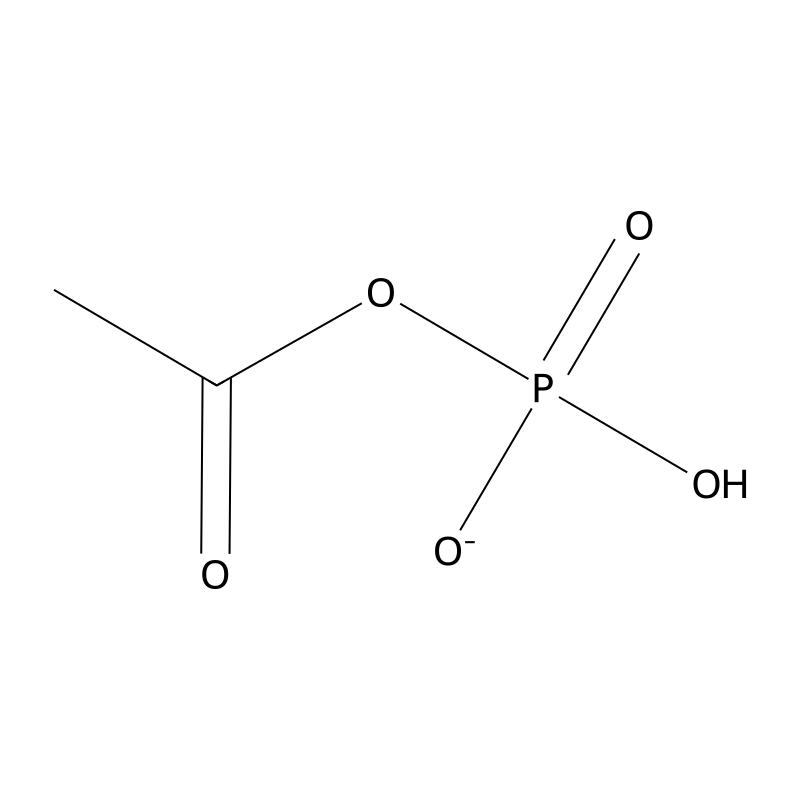

Acetyl hydrogen phosphate, systematically known as acetyl dihydrogen phosphate, is an acyl monophosphate compound with the molecular formula C₂H₅O₅P. The compound possesses a molecular weight of 140.03 grams per mol, as determined through computational analysis using modern chemical databases. The International Union of Pure and Applied Chemistry designation for this compound is phosphono acetate, reflecting its fundamental chemical structure consisting of an acetyl group linked to a phosphate moiety.

The nomenclature of acetyl hydrogen phosphate encompasses numerous synonymous designations that reflect its chemical structure and biological significance. Primary alternative names include acetylphosphate, acetyl phosphate, and acetyl dihydrogen phosphate. Additional systematic nomenclature includes acetic phosphoric monoanhydride, acetyl phosphoric acid, and monoacetyl phosphoric acid. The compound is also referred to as acetyloxy phosphonic acid and acetylphosphic acid in various chemical literature.

Chemical identification databases assign specific registry numbers to acetyl hydrogen phosphate for unambiguous identification. The Chemical Abstracts Service registry number is 590-54-5, while the compound identifier in the PubChem database is CID 186. The Unique Ingredient Identifier code is 54979W5TJB, and the compound maintains the ChEBI identifier CHEBI:15350 in biochemical databases.

Table 1: Chemical Identifiers and Synonyms for Acetyl Hydrogen Phosphate

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₂H₅O₅P |

| Molecular Weight | 140.03 g/mol |

| CAS Registry Number | 590-54-5 |

| PubChem CID | 186 |

| IUPAC Name | phosphono acetate |

| InChI Key | LIPOUNRJVLNBCD-UHFFFAOYSA-N |

| SMILES | CC(=O)OP(=O)(O)O |

Structural Characteristics and Isomeric Forms

The structural architecture of acetyl hydrogen phosphate consists of an acetyl carbonyl group covalently bonded to a dihydrogen phosphate moiety through an oxygen bridge. The compound exhibits the simplified molecular formula structure CC(=O)OP(=O)(O)O, where the acetyl carbon maintains a double bond with oxygen while forming a single bond with the phosphate oxygen. This configuration creates an acyl monophosphate structure characterized by the general formula R-CO-P(O)(O)OH, where R represents the methyl group of the acetyl moiety.

The three-dimensional conformational structure of acetyl hydrogen phosphate has been characterized through computational modeling and crystallographic analysis. The compound adopts a non-planar configuration due to the tetrahedral geometry around the phosphorus atom and the planar arrangement of the acetyl group. The phosphate group exhibits typical tetrahedral coordination, with bond angles approximating 109.5 degrees around the central phosphorus atom.

Chemical stability studies demonstrate that acetyl hydrogen phosphate exhibits pH-dependent behavior with respect to its structural integrity. The compound maintains stability in acidic solutions between pH 5 and 6, but becomes increasingly susceptible to hydrolysis under neutral and alkaline conditions. At room temperature in neutral aqueous solution, the compound exhibits a half-life of several hours, while storage at -35°C can preserve the compound for weeks without appreciable deterioration.

The compound exists in multiple protonation states depending on solution pH, reflecting the acidic nature of the phosphate group. The dissociation constants indicate strong acidic character, with the strongest acidic proton exhibiting a pKa value of approximately 1.24. This low pKa value reflects the significant electron-withdrawing effect of the acetyl group on the adjacent phosphate moiety.

Table 2: Structural Properties of Acetyl Hydrogen Phosphate

| Property | Value |

|---|---|

| Physical State | Solid |

| Strongest Acidic pKa | 1.24 |

| Strongest Basic pKa | -7.4 |

| Molecular Geometry | Tetrahedral (P), Planar (acetyl) |

| Stability Range | pH 5-6 (optimal) |

| Room Temperature Half-life | Several hours |

Isomeric considerations for acetyl hydrogen phosphate primarily involve tautomeric equilibria rather than constitutional isomerism. Recent research has identified multiple acetyl phosphate isomers that exist in pH-dependent equilibrium, particularly in biological systems. Under acidic conditions, the 3-prime-O-acetyl-adenosine diphosphate ribose isomer predominates, while neutral pH favors both 3-prime and 2-prime isomers. In basic environments, a third isomer consistent with 1-prime-O-acetyl positioning becomes most abundant. These isomeric forms demonstrate the dynamic nature of acetyl phosphate chemistry and its responsiveness to environmental conditions.

Historical Discovery and Early Synthetic Methods

The discovery of acetyl hydrogen phosphate emerged from fundamental biochemical research conducted by Fritz Albert Lipmann in the 1940s, which ultimately contributed to his Nobel Prize in Physiology or Medicine in 1953. Lipmann's initial observations centered on the unexpected finding that pyruvic acid oxidation in Lactobacillus delbrueckii was completely dependent on the presence of inorganic phosphate. This discovery occurred during attempts to replace oxygen with methylene blue as an electron acceptor, necessitating a switch from phosphate buffer to bicarbonate buffer systems.

The critical breakthrough came when Lipmann observed that pyruvate oxidation was dramatically slow in bicarbonate buffer, but addition of small amounts of phosphate caused remarkable increases in reaction rates. Systematic removal of phosphate through acetate buffer washing demonstrated complete dependence of the oxidation reaction on phosphate availability. Despite this clear phosphate dependence, initial phosphate balance measurements using the Fiske-Subbarow procedure failed to indicate phosphorylative steps, leading to the hypothesis that phosphate was entering the reaction through formation of phosphorylated intermediates.

Lipmann's systematic investigation led to the identification of acetyl phosphate as the missing link in the metabolic reaction chain. Initial confirmation came through demonstration that crude acetyl phosphate preparations synthesized by the Kämmerer and Carius method could transfer phosphate to adenylic acid. The development of the hydroxamic acid method for determination of acyl phosphates and other reactive acyl derivatives proved instrumental in definitively identifying acetyl phosphate as the initial product of pyruvic acid oxidation.

Early synthetic methodologies for acetyl hydrogen phosphate preparation involved direct acylation of phosphoric acid using various acetylating agents. Historical approaches included reaction with acetyl chloride, ketene, isopropenyl acetate, and acetic anhydride. However, these early methods suffered from difficult work-up procedures and isolation sequences that limited their practical application for large-scale synthesis.

Table 3: Historical Synthetic Approaches to Acetyl Hydrogen Phosphate

| Synthetic Method | Acetylating Agent | Primary Limitations |

|---|---|---|

| Kämmerer-Carius | Acetyl chloride | Difficult isolation |

| Ketene Method | Ketene gas | Complex work-up |

| Anhydride Method | Acetic anhydride | Low yields |

| Isopropenyl Method | Isopropenyl acetate | Limited scalability |

The development of improved synthetic methods culminated in the large-scale synthesis procedure developed by Whitesides and colleagues, which utilized ketene to acylate one hundred percent phosphoric acid in ethyl acetate at -10°C. This method involved treatment of the resulting mixture of mono- and polyacetyl phosphoric acids with anhydrous ammonia in ethyl acetate-methanol at -10°C, yielding diammonium acetyl phosphate as an easily filtered, crystalline solid in approximately 90% yield and 90% purity. This synthetic approach addressed the practical limitations of earlier methods and provided a viable route for producing large quantities of acetyl hydrogen phosphate for research applications.

The ketene-based synthesis proceeds through initial formation of mono-, di-, and triacetylphosphoric acids upon reaction of ketene with phosphoric acid in an inert solvent. The relative proportion of monoacetylphosphoric acid depends on reactant ratios and the hydration state of phosphoric acid, as water present in the system converts to acetic acid and acetic anhydride. Subsequent dilution with methanol and treatment with anhydrous ammonia at -10°C effectively converts the acetylphosphoric acid mixture to the stable diammonium salt form suitable for isolation and purification.

Traditional Chemical Synthesis Routes

Acylation of Phosphoric Acid with Acetyl Chloride

The acylation of phosphoric acid with acetyl chloride represents one of the earliest established synthetic routes for acetyl hydrogen phosphate production [3] [4]. This method involves the direct reaction between phosphoric acid and acetyl chloride under controlled conditions to form the desired acetyl phosphate ester linkage [11] [12]. The reaction proceeds through nucleophilic attack of the phosphoric acid hydroxyl groups on the electrophilic carbonyl carbon of acetyl chloride, resulting in the formation of acetyl hydrogen phosphate and hydrogen chloride as a byproduct [13].

The reaction mechanism follows a typical acyl substitution pathway where the phosphoric acid acts as a nucleophile [11]. The process generates steamy acidic fumes of hydrogen chloride, requiring careful handling and appropriate ventilation systems [12]. Temperature control is critical, with optimal conditions maintained between 0 to 25 degrees Celsius to prevent excessive side reactions and product decomposition [11] [13].

The yield of this synthesis method typically ranges from 45 to 60 percent, with the formation of mixed acetyl phosphate products including monoacetyl, diacetyl, and potentially triacetyl phosphoric acids [3] [20]. The reaction requires anhydrous conditions to prevent hydrolysis of both the acetyl chloride reagent and the acetyl phosphate product [11] [12]. Fractional distillation is employed to separate the desired acetyl hydrogen phosphate from unreacted starting materials and phosphorus-containing byproducts [12] [13].

Ketene-Based Synthesis Protocols

Ketene-based synthesis represents the most efficient traditional chemical route for acetyl hydrogen phosphate production, achieving yields of 90 to 95 percent under optimized conditions [34] [3]. This method utilizes ketene gas generated through thermal cracking of acetone to acylate phosphoric acid in an inert solvent system [34]. The reaction is conducted at minus 10 degrees Celsius in ethyl acetate to maximize product formation while minimizing side reactions [34].

The ketene synthesis protocol involves bubbling freshly generated ketene through a stirred solution of 100 percent phosphoric acid in ethyl acetate [34]. The reaction produces a mixture of mono-, di-, and triacetylphosphoric acids, with the distribution dependent on the molar ratio of ketene to phosphoric acid [34]. Optimal conversion occurs at approximately 1.7 molar equivalents of ketene per mole of phosphoric acid [34].

Following the acylation step, the reaction mixture is diluted with methanol and treated with anhydrous ammonia at minus 10 degrees Celsius [34]. This treatment converts the acetylphosphoric acid mixture to diammonium acetyl phosphate, which precipitates as a crystalline, easily filterable solid [34]. The ammonia treatment preferentially converts higher acetylated species back to the monoacetyl form, contributing to the high overall yield [34].

The ketene method offers several advantages over other traditional synthesis routes [34]. The product isolates as a stable, crystalline diammonium salt that is readily soluble in water and compatible with most enzymatic systems [34]. The procedure avoids the use of expensive metal salts required in other purification schemes and eliminates the need for complex lyophilization steps [34].

Solvent Systems and Reaction Optimization

Solvent selection plays a crucial role in optimizing acetyl hydrogen phosphate synthesis efficiency and product purity [34] [16]. Ethyl acetate has emerged as the superior solvent system for ketene-based synthesis, outperforming alternatives such as dimethylformamide, dimethoxyethane, di-n-butyl ether, and n-butyl acetate [34]. The choice of ethyl acetate provides optimal solvation of reactants while maintaining chemical inertness toward the highly reactive intermediates [34].

The water content of phosphoric acid significantly impacts reaction outcomes and product distribution [34]. Dehydrated 100 percent phosphoric acid yields superior results compared to 85 percent phosphoric acid, which contains one mole of water per mole of phosphoric acid [34]. The presence of water leads to competing reactions that convert ketene to acetic acid and acetic anhydride, reducing the efficiency of acetyl phosphate formation [34].

Temperature optimization requires careful balance between reaction rate and product stability [34]. Temperatures above minus 10 degrees Celsius during ketene addition and equilibration result in decreased yields due to increased side reactions and product decomposition [34]. The low temperature also helps maintain the stability of the labile acetyl phosphate bonds formed during the reaction [34].

Reaction time and mixing conditions must be optimized to ensure complete conversion while preventing over-acylation [34]. Extended equilibration periods of approximately 2 hours at minus 10 degrees Celsius allow for intermolecular acyl group transfer reactions that help redistribute acetyl groups from higher substituted products to monoacetyl phosphate [34]. This equilibration process contributes significantly to the high yields achieved in the ketene-based synthesis method [34].

Enzymatic Biosynthesis Pathways

Phosphotransacetylase-Catalyzed Reactions

Phosphotransacetylase catalyzes the reversible transfer of acetyl groups from acetyl phosphate to coenzyme A, forming acetyl-coenzyme A and inorganic phosphate [7] [17]. This enzyme operates through a ternary complex kinetic mechanism rather than a ping-pong mechanism, with substrates binding to the enzyme in random order [17]. The enzyme from Methanosarcina thermophila demonstrates remarkable thermostability with optimal activity at 90 degrees Celsius, consistent with its physiological function under hyperthermophilic conditions [31].

The catalytic mechanism involves base-facilitated catalysis where an invariant aspartic acid residue abstracts the sulfhydryl proton from coenzyme A [7]. This deprotonation enables the thiolate anion to directly attack the carbonyl carbon of acetyl phosphate [7]. The reaction proceeds through a negatively charged transition state that is stabilized by hydrogen bond donation from a serine residue [7]. An arginine residue coordinates the phosphate group of acetyl phosphate and orients it for optimal nucleophilic attack [7].

Crystal structure analysis reveals that phosphotransacetylase exists as a dimer in solution with two distinct coenzyme A binding sites [7]. The high-affinity site exhibits an equilibrium dissociation constant of 20 micromolar, while the low-affinity site shows a dissociation constant of 2 millimolar [7]. Domain movements that alter the geometry of the active site cleft contribute to the catalytic process [7].

Kinetic parameters for the Methanosarcina thermophila enzyme show apparent Michaelis constant values of 0.44 millimolar for acetyl phosphate and 3 millimolar for adenosine diphosphate [31]. The apparent maximum velocity values at 50 degrees Celsius are 2,600 units per milligram for acetate formation and 1,800 units per milligram for acetyl phosphate formation [31]. The enzyme requires divalent cations for activity, with manganese and magnesium ions being most effective [31].

Acetate Kinase Interconversion Mechanisms

Acetate kinase catalyzes the interconversion of acetate and acetyl phosphate using adenosine triphosphate or adenosine diphosphate as phosphoryl donors or acceptors [8] [31]. This enzyme belongs to the sugar kinase superfamily and is considered a potential ancestor of all superfamily members based on structural and phylogenetic analyses [8]. The enzyme operates through an in-line single displacement mechanism where acetate acts as the nucleophile attacking the gamma phosphate of adenosine triphosphate [8].

The reaction mechanism requires coordination of a magnesium ion along with specific amino acid residues including histidine, arginine, asparagine, and glutamic acid [8]. The magnesium ion and histidine coordinate to the equatorial oxygens of adenosine triphosphate to stabilize the transition state [8]. Arginine residues contact the alpha phosphate of adenosine triphosphate and help position acetate for nucleophilic attack while providing electrostatic stabilization [8].

Temperature and pH optimization studies demonstrate that acetate kinase from Methanosarcina thermophila exhibits optimal activity at 90 degrees Celsius and pH 7.0 [31]. The enzyme shows broad substrate specificity, phosphorylating propionate at 54 percent efficiency relative to acetate [31]. Alternative nucleotide triphosphates including guanosine triphosphate, inosine triphosphate, uridine triphosphate, and cytidine triphosphate can serve as phosphoryl donors with varying efficiencies [31].

The enzyme demonstrates exceptional thermostability, retaining full activity after incubation at 100 degrees Celsius for 3 hours in the presence of 1 molar ammonium sulfate [31]. This thermal stability makes the enzyme particularly valuable for industrial applications requiring elevated operating temperatures [31]. The combination of acetate kinase with phosphotransacetylase provides a complete enzymatic system for acetyl phosphate metabolism and adenosine triphosphate regeneration [22] [36].

Industrial-Scale Production Challenges

Purification Strategies for Labile Compounds

The purification of acetyl hydrogen phosphate presents significant challenges due to its inherent hydrolytic instability [20] [21]. The compound exhibits a half-life of approximately 3 hours at pH 6.9 and 39 degrees Celsius, undergoing hydrolysis through phosphorus-oxygen bond cleavage [34]. This instability necessitates specialized purification strategies that minimize exposure to aqueous conditions and elevated temperatures [20].

Ion exchange chromatography represents the primary purification method for acetyl phosphate salts [34] [21]. The process utilizes cation exchange resins in the hydrogen form, followed by neutralization with sodium hydroxide to convert diammonium acetyl phosphate to the disodium form [34]. The procedure achieves approximately 85 percent recovery of acetyl phosphate from the initial diammonium salt [34]. Fractions are monitored using the hydroxylamine-ferric chloride colorimetric test to identify acetyl phosphate-containing eluates [34].

Crystallization-based purification exploits the differential solubility properties of various acetyl phosphate salts [20] [21]. Dilithium acetyl phosphate demonstrates low solubility in ethanol-water mixtures, enabling purification through selective precipitation [21]. The crystallization process requires careful control of temperature and solvent composition to maximize product recovery while minimizing impurity incorporation [20].

Chromatographic separation techniques must account for the multiple acetylated species formed during synthesis [20] [21]. Monoacetyl phosphate can be separated from diacetyl and triacetyl phosphate using controlled elution gradients [21]. The separation relies on the differential binding affinities of these compounds to the chromatographic matrix [20]. Process analytical technology tools including in situ Fourier transform infrared spectroscopy enable real-time monitoring of purification progress [39].

Data Tables

Table 1: Traditional Chemical Synthesis Methods and Reaction Conditions

| Synthesis Method | Reagents | Temperature (°C) | Solvent System | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Acylation with Acetyl Chloride | Phosphoric acid + Acetyl chloride | 0 to 25 | Anhydrous conditions | 45-60 | Mixed phosphates |

| Ketene-Based Synthesis | Phosphoric acid + Ketene | -10 | Ethyl acetate | 90-95 | Diammonium salt |

| Acetic Anhydride Method | Phosphoric acid + Acetic anhydride | 40-50 | Acetic acid | Variable | Lithium salt |

| Phosphorus Trichloride Route | Acetic acid + PCl₃ | 20-30 | Two-phase system | Variable | Acetyl chloride intermediate |

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Source Organism | Optimal Temperature (°C) | Optimal pH | Km (mM) | Vmax (U/mg) | Cofactor Requirements |

|---|---|---|---|---|---|---|

| Phosphotransacetylase | Methanosarcina thermophila | 90 | 7.0 | 0.44 (AcP) | 2600 | CoA, Mg²⁺ |

| Acetate Kinase | Methanosarcina thermophila | 90 | 7.0 | 0.44 (AcP) | 2600 | Mg²⁺, ATP/ADP |

| Pyruvate Oxidase | Pediococcus sp. | 50 | 7.0 | Not specified | Variable | TPP, FAD |

Table 3: Industrial Production Challenges and Solutions

| Challenge | Problem Description | Solution Strategy | Success Metrics |

|---|---|---|---|

| Hydrolytic Instability | Half-life ~3 hours at pH 6.9, 39°C | Low temperature operation (-10°C) | Extended reaction time |

| Product Purification | Multiple acetylated products formation | Ion exchange chromatography | 90% purity achievable |

| Scale-up Difficulties | Heat generation and mixing issues | Controlled addition rates | Reproducible yields |

| Storage Stability | Decomposition at room temperature | Desiccated storage at 4°C | Months of stability |

| Impurity Formation | Diacetyl and triacetyl phosphate formation | Optimized reagent ratios | Minimized by-products |

Table 4: Stabilization Techniques for Commercial Applications

| Stabilization Method | Specific Approach | Stability Improvement | Commercial Viability |

|---|---|---|---|

| Salt Formation | Diammonium, Dilithium, Disodium salts | Crystalline, filterable solids | High - easy handling |

| pH Control | Maintain pH 5.5-6.0 | Reduced hydrolysis rate | Medium - requires monitoring |

| Temperature Control | Storage at -35°C to 4°C | Weeks to months stability | High - standard equipment |

| Solvent Selection | Anhydrous organic solvents | Prevents hydrolysis | Medium - specialized handling |

| Additive Use | Phosphate buffers, Desiccants | Enhanced storage life | High - cost effective |

XLogP3

Wikipedia

Dates

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology